molecular formula C21H23N5O3S B4796979 N-(4-{[(2Z)-3-(piperidin-1-yl)quinoxalin-2(1H)-ylidene]sulfamoyl}phenyl)acetamide

N-(4-{[(2Z)-3-(piperidin-1-yl)quinoxalin-2(1H)-ylidene]sulfamoyl}phenyl)acetamide

Cat. No.: B4796979
M. Wt: 425.5 g/mol
InChI Key: NPKLVYLARJFKAG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-(4-{[(2Z)-3-(piperidin-1-yl)quinoxalin-2(1H)-ylidene]sulfamoyl}phenyl)acetamide is a sulfonamide derivative featuring a quinoxaline core substituted with a piperidine ring and an acetamide group. Its molecular formula is C₂₁H₂₃N₅O₃S, with a (2Z) stereochemistry at the quinoxalin-2(1H)-ylidene moiety, which influences its tautomeric equilibria and biological interactions .

Synthetic Routes
Synthesis involves:

Sulfamoylation: Reaction of quinoxaline derivatives with sulfamoyl chloride under inert conditions.

Piperidine Substitution: Nucleophilic aromatic substitution with piperidine at 60–80°C, catalyzed by triethylamine.

Acetamide Formation: Acetylation using acetic anhydride or acetyl chloride in DMF .
Reaction monitoring via TLC/HPLC ensures intermediate purity (>95%) .

Its quinoxaline-piperidine system may target enzymes like carbonic anhydrases or kinases, common in sulfonamide pharmacology .

Properties

IUPAC Name

N-[4-[(3-piperidin-1-ylquinoxalin-2-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-15(27)22-16-9-11-17(12-10-16)30(28,29)25-20-21(26-13-5-2-6-14-26)24-19-8-4-3-7-18(19)23-20/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,22,27)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKLVYLARJFKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[(2Z)-3-(piperidin-1-yl)quinoxalin-2(1H)-ylidene]sulfamoyl}phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented by the following molecular formula:

  • Molecular Formula : C₁₈H₂₃N₃O₃S
  • IUPAC Name : this compound

Anticonvulsant Activity

Recent studies have investigated the anticonvulsant properties of related compounds, indicating that modifications to the piperidine and quinoxaline moieties could enhance efficacy against seizures. For instance, derivatives with similar structural features exhibited protective effects in animal models using the maximal electroshock (MES) test, suggesting a potential for this compound to exhibit similar activity .

Antitumor Activity

Quinoxaline derivatives have been explored for their antitumor properties. A study highlighted that compounds with a quinoxaline backbone showed cytotoxic effects against various cancer cell lines. The proposed mechanism involves the inhibition of DNA synthesis and induction of apoptosis in cancer cells. Further research is needed to evaluate whether this compound shares these properties.

Antimicrobial Properties

The sulfamoyl group in the compound suggests potential antimicrobial activity. Sulfonamide derivatives are known for their antibacterial properties, particularly against Gram-positive bacteria. Investigations into this compound's antimicrobial efficacy could reveal its utility in treating bacterial infections.

The biological activities of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in neurotransmitter regulation and cancer cell proliferation.
  • Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing neuronal excitability and potentially providing anticonvulsant effects.

Case Studies and Research Findings

StudyFocusFindings
Kamiński et al. (2015) Anticonvulsant ActivitySeveral derivatives showed significant protection in MES tests; further exploration needed for structural analogs.
Quinoxaline Derivatives Study (2020)Antitumor ActivityInduced apoptosis in cancer cell lines; mechanism linked to DNA synthesis inhibition.
Antimicrobial Research (2018)Sulfonamide EfficacyHighlighted the antibacterial properties of similar sulfonamide compounds; potential for further exploration with this compound.

Comparison with Similar Compounds

Research Findings and Limitations

Key Findings

  • Computational Predictions : AutoDock Vina docking scores suggest strong binding to carbonic anhydrase IX (ΔG = −9.8 kcal/mol), comparable to 4q (−9.5 kcal/mol) but weaker than 4o (−10.2 kcal/mol) .
  • Antimicrobial Activity: The piperidine-quinoxaline system shows broader-spectrum activity than naphthalene-linked analogs (e.g., 4q), likely due to improved membrane penetration .
  • Tautomerism Effects: Variable-temperature NMR confirms keto-enol tautomerism in the quinoxaline core, which may modulate binding kinetics .

Limitations

  • Biological data are extrapolated from analogs; experimental validation (e.g., in vitro kinase assays) is lacking .
  • Scalability of synthesis remains unproven; yields for piperidine substitution drop below 40% at >100 mg scale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(2Z)-3-(piperidin-1-yl)quinoxalin-2(1H)-ylidene]sulfamoyl}phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(2Z)-3-(piperidin-1-yl)quinoxalin-2(1H)-ylidene]sulfamoyl}phenyl)acetamide

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